4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic compound that integrates a 1,2,4-oxadiazole ring with an aniline structure. This compound belongs to the broader class of oxadiazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound is noted for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research.
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is classified as an organic heterocyclic compound. Its classification can be further detailed as follows:
The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves a cyclization reaction between amidoximes and isatoic anhydrides. This process is facilitated by sodium hydroxide in dimethyl sulfoxide under reflux conditions. The general synthetic route can be outlined as follows:
The reaction conditions must be optimized to achieve high yields and purity. This may involve varying the temperature, solvent system, and reaction time. Advanced techniques such as continuous flow reactors could be employed to enhance scalability and efficiency in industrial applications.
The molecular structure of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can be represented using various notations:
These representations provide insight into the compound's connectivity and spatial arrangement .
The molecular weight of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is approximately 253.29 g/mol. The compound exhibits a complex structure that contributes to its unique chemical properties and biological activities .
The reactivity of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline allows for various chemical transformations:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to optimize yields. For example, nitration may require concentrated nitric acid under controlled temperatures to prevent over-nitration or degradation of sensitive functional groups.
The mechanism of action for 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with biological targets at the molecular level:
Research indicates that derivatives of this compound could interact with specific receptors or enzymes involved in disease processes, leading to therapeutic effects against infections and tumors .
The physical properties of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline include:
Chemical properties include:
Relevant data from studies indicate that its stability can vary based on substituents on the aromatic rings and environmental conditions .
The potential applications of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline span several fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly eight decades despite its distinctive structure featuring a five-membered ring with oxygen and two nitrogen atoms [3] [5]. The 1960s marked a pivotal turning point with the introduction of Oxolamine, the first commercial drug incorporating this scaffold, deployed as a cough suppressant. This breakthrough validated the pharmacodynamic viability of 1,2,4-oxadiazoles and catalyzed extensive research into their therapeutic potential [3] . By the late 20th century, additional derivatives entered clinical use, including:
The 21st century witnessed a surge in synthetic innovations, such as microwave-assisted cyclization and transition-metal-catalyzed reactions, enabling efficient access to structurally diverse libraries [1] [3]. Concurrently, the isolation of natural products like Phidianidine A and Quisqualic acid—both containing 1,2,4-oxadiazole—revealed the scaffold’s presence in bioactive marine and plant metabolites, further stimulating drug discovery efforts [3] [5].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Event | Significance | Reference |
---|---|---|---|
1884 | First synthesis | Tiemann and Krüger’s foundational work | [5] |
1960s | Oxolamine | First therapeutic agent (antitussive) | [3] |
1980s | Prenoxdiazine | Expanded neurological applications | [3] |
2000s | Pleconaril, Ataluren | Antiviral and genetic disorder therapies | [3] |
2011 | Isolation of Phidianidine A/B | Natural products with cytotoxic activity | [3] |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, addressing critical limitations of these conventional groups while preserving their hydrogen-bonding capabilities. This strategic replacement enhances metabolic stability by resisting enzymatic hydrolysis—a common degradation pathway for esters and amides in vivo [1] . For example, in angiotensin II receptor antagonists, oxadiazole-containing spacers demonstrated superior plasma stability compared to their amide-based counterparts, directly translating to improved oral bioavailability .
Electronic properties further underpin the scaffold’s utility. The oxadiazole’s strong electron-withdrawing nature (comparable to cyano or nitro groups) fine-tunes electron density in adjacent substituents, optimizing ligand-receptor interactions. This effect is asymmetric, with greater electron withdrawal exerted through the C(5) position than C(3) [5]. Computational analyses confirm that this polarization enhances binding affinity toward targets like kinase enzymes and G-protein-coupled receptors [1] [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Metabolic stability | Low (hydrolysis susceptibility) | High (resists hydrolysis) | Extended half-life |
Hydrogen-bonding capacity | Moderate | High (N,O acceptors; N-H donor) | Improved target engagement |
Electronic effect | Variable | Strong electron-withdrawal | Tunable π-π stacking & dipole interactions |
Conformational flexibility | High | Moderate (semi-rigid) | Enhanced target selectivity |
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 17604831; PubChem CID: 17604831) exemplifies the strategic hybridization of pharmacophoric elements onto the 1,2,4-oxadiazole architecture. Its structure integrates two aromatic domains: a 3-methylphenyl group at C(3) and a 4-aminophenyl moiety at C(5) [2] [4]. This design capitalizes on the scaffold’s bioisosteric properties while introducing substituents amenable to further derivatization. Key structural features include:
This compound’s synthetic accessibility follows classical amidoxime routes. Typically, 3-methylbenzamidoxime reacts with 4-cyanophenol under mild cyclization conditions (e.g., K₂CO₃ in toluene), yielding the target in high purity (>95%) [3] [4]. Its solid-state stability (storage at RT) facilitates handling in medicinal chemistry workflows [4].
Pharmacologically, the primary aniline serves as a versatile handle for designing targeted agents. It enables:
Preliminary studies suggest potential in anticancer and antiviral contexts, aligning with established oxadiazole activities. Derivatives of analogous compounds exhibit growth inhibition in MDA-MB-231 (breast) and HT-29 (colon) cancer lines via cyclin-dependent kinase (CDK2) inhibition [9].
Table 3: Structural and Physicochemical Profile of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Property | Value/Description | Method/Reference |
---|---|---|
CAS Number | 17604831 (PubChem CID) | [2] |
IUPAC Name | 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | [4] |
Molecular Formula | C₁₅H₁₃N₃O | [4] [7] |
Molecular Weight | 251.28 g/mol | [7] |
X-ray Crystallography | Non-coplanar aromatic rings (dihedral angle ~21°) | |
LogP | 3.29 (predicted) | [7] |
TPSA | 64.94 Ų | [7] |
Synthetic Route | Amidoxime + 4-cyanophenol cyclization | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0